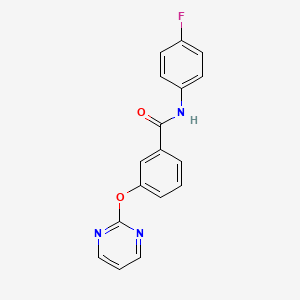

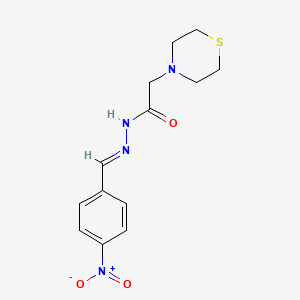

![molecular formula C17H23F3N2O3S B5564551 1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)

1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide" belongs to a class of compounds that includes sulfonamides and piperidine derivatives. These compounds are often synthesized for their potential biological activities and chemical properties, which allow for diverse applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to "this compound" often involves multi-step processes including sulfonylation, amidation, and substitution reactions. For instance, the synthesis of O-substituted derivatives of piperidine sulfonamides involves the coupling of benzenesulfonyl chloride with piperidine, followed by substitution reactions with various electrophiles (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide and piperidine derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide insights into the compound's functional groups, molecular geometry, and electronic structure, essential for understanding its reactivity and interactions with biological targets (Khalid et al., 2014).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, influenced by their functional groups such as the sulfonyl and carboxamide moieties. For example, the [3+2] cycloaddition reaction involving N-tert-butanesulfinyl imines and arynes is facilitated by the presence of sulfonyl groups, demonstrating the chemical versatility of these compounds (Ye et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide and related compounds have been studied for their chemical reactivity and synthesis pathways, contributing significantly to organic chemistry. Research has shown that sulfonamides react under oxidative conditions to yield products of heterocyclization, such as substituted N-sulfonylpyrrolidines. This reactivity opens avenues for synthesizing biologically active derivatives and exploring novel chemical transformations (Moskalik et al., 2017). Similarly, the synthesis of biologically active O-substituted derivatives of related compounds demonstrates the versatility of these chemical frameworks in generating compounds with potential biological activities (Khalid et al., 2013).

Biological Activity and Applications

The exploration of sulfonamide derivatives, including those related to this compound, extends into the realm of biochemistry and pharmacology. A series of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their enzyme inhibition activities, showcasing the potential of these compounds in developing new therapeutic agents (Khalid, Rehman, & Abbasi, 2014). Moreover, the antibacterial activity of N,N-diethylamide bearing benzenesulfonamide derivatives highlights the broad applicability of this chemical class in addressing microbial resistance and developing new antibiotics (Ajani et al., 2013).

Advancements in Material Science

In material science, the incorporation of sulfonamide and related groups into polymers and membranes has led to the development of novel materials with improved properties. For instance, novel sulfonated thin-film composite nanofiltration membranes have been engineered for enhanced water flux and dye treatment efficiency, demonstrating the value of these compounds in environmental applications and water purification technologies (Liu et al., 2012).

Energy and Battery Technology

The field of energy storage and conversion also benefits from the research on compounds like this compound. High voltage and safe electrolytes based on ionic liquid and sulfone have been explored for lithium-ion batteries, indicating the potential of these compounds in enhancing battery performance and safety (Xiang et al., 2013).

Safety and Hazards

Zukünftige Richtungen

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the prevalence of piperidine rings and trifluoromethyl groups in pharmaceuticals, this compound could potentially serve as a valuable lead compound in drug discovery .

Eigenschaften

IUPAC Name |

1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O3S/c1-2-3-11-26(24,25)22-10-6-7-13(12-22)16(23)21-15-9-5-4-8-14(15)17(18,19)20/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIRCCWDWPVMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)

![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)

![2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5564515.png)

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)

![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)

![8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5564544.png)